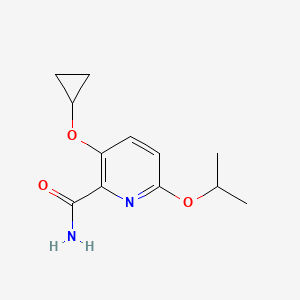
3-Cyclopropoxy-6-isopropoxypicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-6-isopropoxypicolinamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a picolinamide core. It is primarily used in research settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropoxypicolinamide typically involves the reaction of 3-cyclopropoxy-6-isopropoxypicolinic acid with appropriate amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-6-isopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3-Cyclopropoxy-6-isopropoxypicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-6-isopropoxypicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes.
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-6-isopropoxypicolinic acid: A precursor in the synthesis of 3-Cyclopropoxy-6-isopropoxypicolinamide.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Another cyclopropoxy-containing compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to a picolinamide core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
3-cyclopropyloxy-6-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-10-6-5-9(17-8-3-4-8)11(14-10)12(13)15/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChIキー |
XVQRXIXGQMKMAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


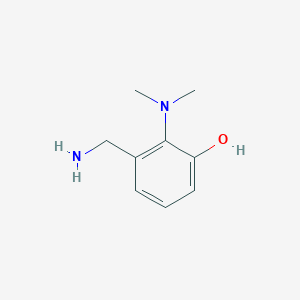
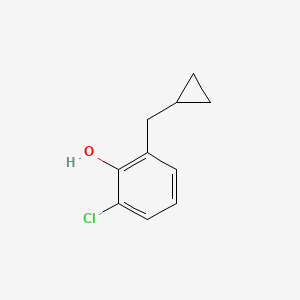
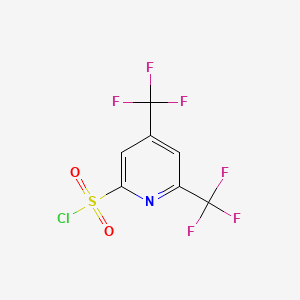
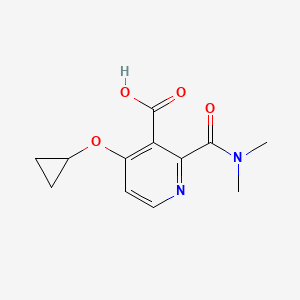
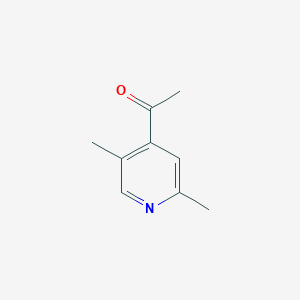
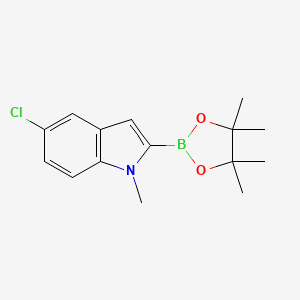
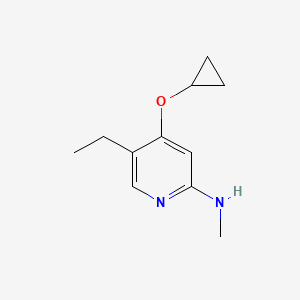
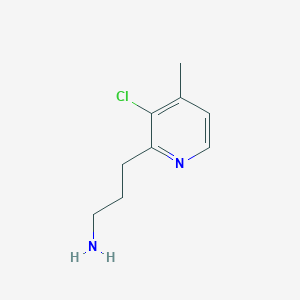
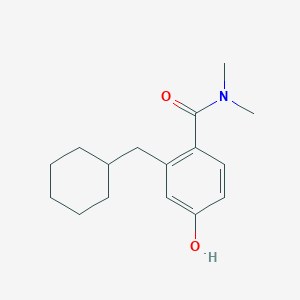
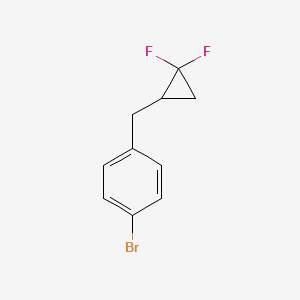
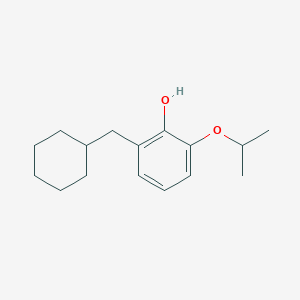
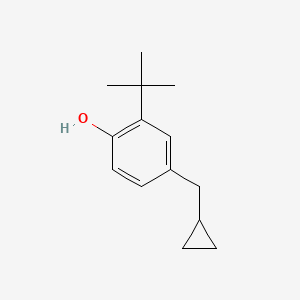
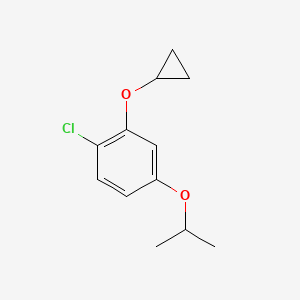
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
